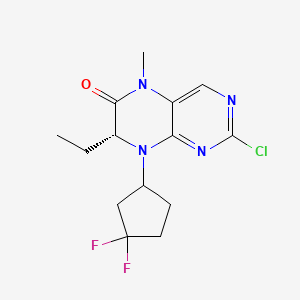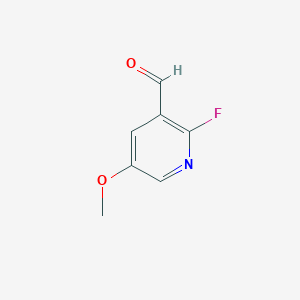
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or 7-fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for short, is a boron-containing compound that is structurally similar to the widely used pharmaceuticals, such as ibuprofen and naproxen. It has been studied for its potential therapeutic applications, and has been found to have a wide range of biochemical and physiological effects. This article will discuss the synthesis method of 7-fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Structural and Conformational Analysis
The compound 2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are extensively used in structural and conformational analysis. Studies have synthesized boric acid ester intermediates and subjected them to crystallographic and conformational analyses using X-ray diffraction. These analyses are supported by density functional theory (DFT) to optimize molecular structures, providing insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds. This detailed examination of molecular structure and physicochemical properties is pivotal for understanding compound behavior and potential applications in various fields of chemistry and material science (Huang et al., 2021).
Synthesis of Polymers and Fluorescence Probes
The compound is instrumental in the synthesis of polymers and fluorescence probes. For instance, it has been used to create fully conjugated copolymers via a palladium-catalyzed Suzuki coupling method, exhibiting properties valuable for material science applications (Grigoras & Antonoaia, 2005). Additionally, a series of boronate ester fluorescence probes have been synthesized using the compound, demonstrating its role in creating materials responsive to specific chemical stimuli, such as hydrogen peroxide, for potential applications in biological and chemical sensing (Lampard et al., 2018).
Herbicidal Activity
Research has also explored the use of derivatives of this compound in herbicidal activity. The mode of action of these derivatives has been identified as inhibition of protoporphyrinogen oxidase, with some compounds showing promising herbicidal activity comparable to commercial herbicides (Huang et al., 2005).
Organic Solar Cell Applications
The compound's derivatives have been incorporated into the design and synthesis of low band gap polymers for organic solar cell applications, demonstrating the compound's role in advancing renewable energy technologies (Meena et al., 2018).
特性
IUPAC Name |
2-(7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(15)11-10(8)16-7-17-11/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGYHYHKYOTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)


![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)




![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)

